Boc-3,4-dichloro-L-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

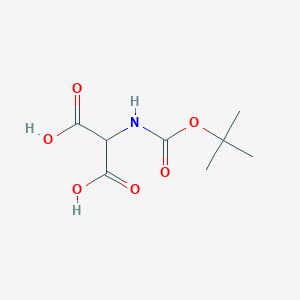

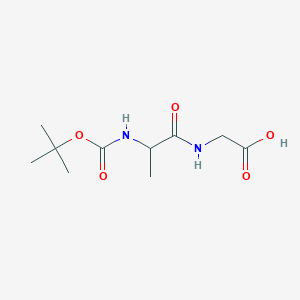

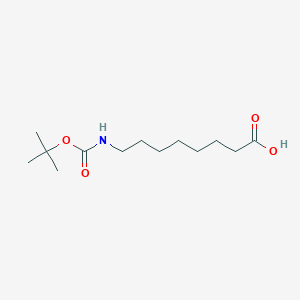

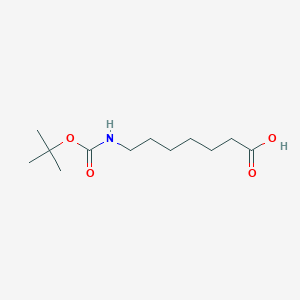

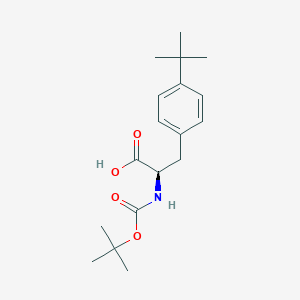

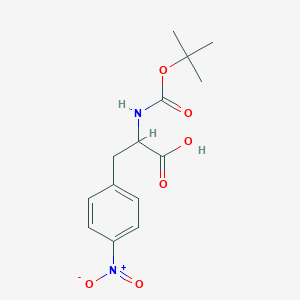

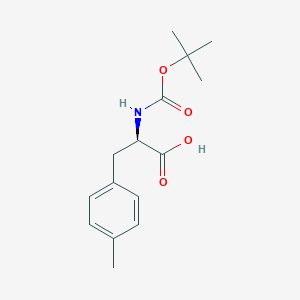

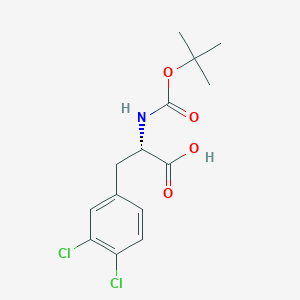

“Boc-3,4-dichloro-L-phenylalanine” is a chemical compound with the empirical formula C14H17Cl2NO4 . It is also known by the synonyms “Boc-Phe(3,4-Cl2)-OH” and "N-Boc-3,4-dichloro-L-phenylalanine" .

Molecular Structure Analysis

The molecular structure of “Boc-3,4-dichloro-L-phenylalanine” contains a total of 38 bonds. There are 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .

Physical And Chemical Properties Analysis

“Boc-3,4-dichloro-L-phenylalanine” has a molecular weight of 334.20 . The compound appears as a white to off-white powder .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Boc-3,4-dichloro-L-phenylalanine derivatives have been studied for their antimicrobial properties. These compounds have shown activity against various microbial strains, including Candida albicans and Microsporum gypsuem . The amide derivatives of phenylalanine, including those with chloro substitutions, can be synthesized and tested for their efficacy in inhibiting microbial growth .

Antioxidant Properties

These derivatives also exhibit antioxidant activities. They have been screened for their ability to scavenge free radicals using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay methods. Some compounds have shown good activity, indicating their potential as antioxidants .

Chelating Agents

Certain amide compounds of Boc-3,4-dichloro-L-phenylalanine act as metal chelating ligands, particularly with Fe2+ ions . This property is significant for applications in removing heavy metals from the body or environment, or in designing metal-based drugs .

Anti-inflammatory Applications

Derivatives of phenylalanine, including those with dichloro substitutions, have been studied for their potential in treating inflammatory autoimmune diseases. They can act as antagonists to specific antigens involved in inflammatory responses .

Anti-HIV Activity

Cyclic amide derivatives of L-phenylalanine have shown significant potential inhibition and toxicity profile for anti-HIV tests. The dichloro substitution may enhance the compound’s ability to inhibit the replication of the HIV virus .

Enzyme Inhibition

Phenylalanine derivatives are known to be potent inhibitors of certain enzymes. For example, 4-amino-N-acetylphenylalanine amide ATP phosphate ester derivatives are potent protein kinase inhibitors. This suggests that Boc-3,4-dichloro-L-phenylalanine could be used to modulate enzyme activity in various biochemical pathways .

Safety and Hazards

Wirkmechanismus

Target of Action

A similar compound, boc-3,4-dichloro-d-phenylalanine, is used to prepare fluorinated β-aminoacyl 1,2,4-triazolo [4,3-a]piperazine amides as dipeptidyl peptidase iv inhibitors . This suggests that Boc-3,4-dichloro-L-phenylalanine might also interact with similar targets.

Mode of Action

Based on its structural similarity to boc-3,4-dichloro-d-phenylalanine, it can be inferred that it might interact with its targets in a similar manner .

Biochemical Pathways

Given its potential role as a dipeptidyl peptidase iv inhibitor , it might be involved in the regulation of insulin secretion and glucose homeostasis.

Result of Action

If it acts as a dipeptidyl peptidase iv inhibitor like its d-isomer , it might have antidiabetic effects.

Eigenschaften

IUPAC Name |

(2S)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZIQCCPEDCGGN-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3,4-dichloro-L-phenylalanine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.